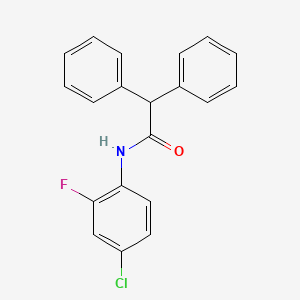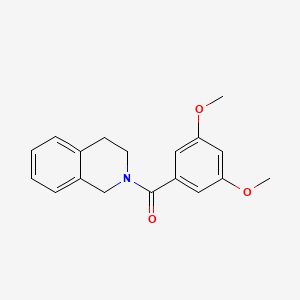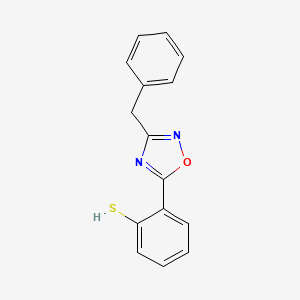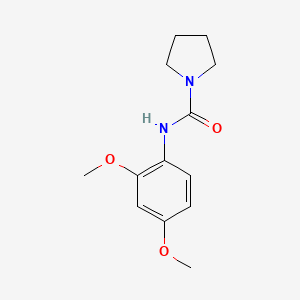![molecular formula C18H15ClO3 B5741181 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has gained attention in the scientific community due to its potential pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.
Wirkmechanismus
The exact mechanism of action of 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound B induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Flavokawain B has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell survival.
Biochemical and Physiological Effects
Flavokawain B has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial effects, this compound B has been shown to possess antioxidant properties. It has been shown to scavenge free radicals and to protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B in lab experiments is that it is a naturally occurring compound that can be extracted from the kava plant. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using this compound B is that it can be difficult to obtain in large quantities. Synthesizing this compound B in the laboratory can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B. One area of interest is its potential as a chemopreventive agent. Several studies have suggested that this compound B may be effective in preventing the development of cancer, particularly in high-risk populations. Another area of interest is the development of this compound B analogs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of this compound B and to identify potential drug targets.
Synthesemethoden
Flavokawain B can be extracted from the kava plant, but it can also be synthesized in the laboratory. The most common method for synthesizing 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B involves the condensation of 2,4-dimethylphenol and 2-chlorobenzaldehyde in the presence of a base catalyst, followed by cyclization and oxidation steps. This method has been optimized to produce high yields of pure this compound B.
Wissenschaftliche Forschungsanwendungen
Flavokawain B has been extensively studied for its potential pharmacological properties. Several studies have demonstrated its anticancer effects, particularly in breast, prostate, and liver cancer cells. Flavokawain B has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer effects, 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B has also been shown to possess anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-14(7-8-15(11)17)21-10-13-5-3-4-6-16(13)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKIVABQHYDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)

![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)


![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)


![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)